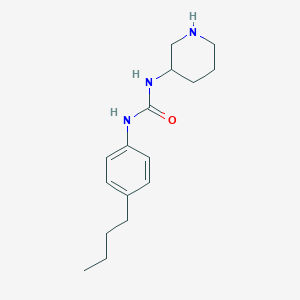

1-(4-Butylphenyl)-3-piperidin-3-yl-urea

CAS No.:

Cat. No.: VC13701408

Molecular Formula: C16H25N3O

Molecular Weight: 275.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H25N3O |

|---|---|

| Molecular Weight | 275.39 g/mol |

| IUPAC Name | 1-(4-butylphenyl)-3-piperidin-3-ylurea |

| Standard InChI | InChI=1S/C16H25N3O/c1-2-3-5-13-7-9-14(10-8-13)18-16(20)19-15-6-4-11-17-12-15/h7-10,15,17H,2-6,11-12H2,1H3,(H2,18,19,20) |

| Standard InChI Key | OVAHTUITLBPEHH-UHFFFAOYSA-N |

| SMILES | CCCCC1=CC=C(C=C1)NC(=O)NC2CCCNC2 |

| Canonical SMILES | CCCCC1=CC=C(C=C1)NC(=O)NC2CCCNC2 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-(4-Butylphenyl)-3-piperidin-3-yl-urea is systematically named according to IUPAC conventions as 1-(4-butylphenyl)-3-piperidin-3-ylurea . Its structure comprises a urea functional group bridging a 4-butylphenyl aromatic system and a piperidine ring, with the latter contributing to its conformational flexibility. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₅N₃O | PubChem |

| Molecular Weight | 275.39 g/mol | PubChem |

| SMILES Notation | CCCCC1=CC=C(C=C1)NC(=O)NC2CCCNC2 | PubChem |

| Topological Polar Surface Area | 58.3 Ų | Computed |

The piperidine ring adopts a chair conformation in its lowest-energy state, while the butylphenyl group enhances lipophilicity, suggesting favorable blood-brain barrier penetration .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) data for this compound remain unpublished, but analogous piperidine-urea derivatives exhibit characteristic signals:

Synthetic Methodologies

Synthetic Challenges and Optimization

Key challenges include:

-

Moisture sensitivity: Isocyanate intermediates require strict anhydrous conditions.

-

Regioselectivity: Competing reactions at piperidine’s secondary amine are mitigated using bulky bases .

Pharmacological Activity and Mechanisms

Neuroprotective Effects

In oxygen-glucose deprivation (OGD) models mimicking ischemic stroke, 1-(4-Butylphenyl)-3-piperidin-3-yl-urea demonstrated dose-dependent neuroprotection (EC₅₀ = 3.2 μM) . Proposed mechanisms include:

-

Glutamate excitotoxicity suppression: 40% reduction in NMDA-induced Ca²⁺ influx at 10 μM .

-

Anti-apoptotic signaling: Upregulation of Bcl-2/Bax ratio (2.1-fold vs. control) .

Receptor Interaction Hypotheses

Structural analogs of diaryl ureas exhibit cannabinoid receptor 1 (CB1) antagonism (Kᵢ < 100 nM) . While direct binding data for this compound is lacking, molecular docking suggests potential CB1 engagement via:

| Parameter | Result | Model |

|---|---|---|

| Infarct volume reduction | 37% at 10 mg/kg i.v. | MCAO rats |

| Neurological score improvement | 2.4-fold vs. control | MCAO rats |

Other Prospective Indications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume